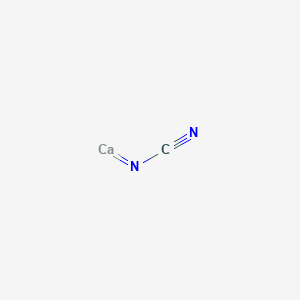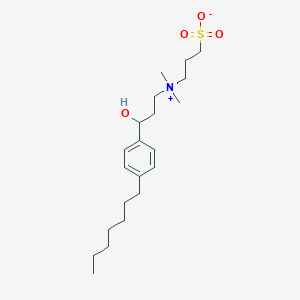
Cyanoiminocalcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanoiminocalcium, also known as calcium cyanamide, is an inorganic compound with the formula CaNCN. It is the calcium salt of the cyanamide anion. This compound is widely used in agriculture as a fertilizer and in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanoiminocalcium is typically synthesized through the reaction of calcium carbide with nitrogen at high temperatures. This process, known as the Frank-Caro process, involves heating calcium carbide in the presence of nitrogen gas at around 1,100°C. The reaction can be represented as follows:
CaC2+N2→CaNCN+C
This method is efficient and widely used in industrial settings .
Industrial Production Methods
In industrial production, the Frank-Caro process is scaled up to produce large quantities of this compound. The process requires precise control of temperature and nitrogen flow to ensure high yield and purity of the product. The resulting this compound is then processed and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Cyanoiminocalcium undergoes several types of chemical reactions, including:
Hydrolysis: When exposed to water, this compound hydrolyzes to form calcium carbonate and ammonia.
CaNCN+3H2O→CaCO3+2NH3
Oxidation: this compound can be oxidized to form calcium cyanate.
CaNCN+O2→CaNCO
Reduction: It can be reduced to form calcium carbide and nitrogen gas.
CaNCN+C→CaC2+N2
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, oxygen, and carbon. The reactions typically occur under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from reactions involving this compound include calcium carbonate, ammonia, calcium cyanate, and calcium carbide .
Scientific Research Applications
Cyanoiminocalcium has a wide range of scientific research applications, including:
Agriculture: It is used as a nitrogen fertilizer to enhance soil fertility and crop yield.
Chemistry: It serves as a precursor for the synthesis of various organic compounds and heterocycles.
Biology: It is used in studies related to nitrogen metabolism and enzyme activity.
Medicine: Research is being conducted on its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of cyanamide, dicyandiamide, and other industrial chemicals .
Mechanism of Action
The mechanism of action of cyanoiminocalcium involves its ability to release ammonia upon hydrolysis. This ammonia can then participate in various biochemical and chemical processes. In agricultural applications, the released ammonia provides a source of nitrogen for plants, promoting growth and development. In industrial applications, the ammonia can be used as a building block for the synthesis of other chemicals .
Comparison with Similar Compounds
Similar Compounds
Calcium Carbide (CaC2): Used in the production of acetylene gas and as a reducing agent.
Calcium Cyanate (CaNCO): Used in the synthesis of organic compounds and as a fertilizer.
Calcium Cyanide (Ca(CN)2): Used in mining and metallurgy for gold extraction.
Uniqueness
Cyanoiminocalcium is unique due to its dual role as both a fertilizer and an industrial chemical precursor. Its ability to release ammonia upon hydrolysis makes it particularly valuable in agriculture, while its reactivity with various reagents makes it useful in chemical synthesis .
Properties
Molecular Formula |
CCaN2 |
|---|---|
Molecular Weight |
80.10 g/mol |
IUPAC Name |
cyanoiminocalcium |
InChI |
InChI=1S/CN2.Ca/c2-1-3; |
InChI Key |
QFSRQFUIHVTIDL-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N=[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)

